molecular formula C18H30N2O B4020457 N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide

N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide

Cat. No. B4020457
M. Wt: 290.4 g/mol
InChI Key: IYHMIMHTYZCMKJ-UHFFFAOYSA-N
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Description

"N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide" is a compound that has been the subject of various studies due to its interesting chemical and physical properties. Research has explored its synthesis, molecular structure, chemical reactions, physical and chemical properties, demonstrating its significance in scientific inquiries.

Synthesis Analysis

The synthesis of related adamantane derivatives involves multiple steps, starting from adamantyl resorcinol or similar adamantane-containing precursors. These compounds, including those with pyrrolidinecarboxamide structures, are synthesized through reactions that may involve polycondensation in the presence of specific catalysts or direct reactions with carboxylic acids or their derivatives (Liaw & Liaw, 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide" often features a complex arrangement, incorporating adamantane's bulky framework into the molecular backbone. Such structures are amenable to detailed analysis using techniques like NMR spectroscopy and X-ray crystallography, providing insights into their conformation and the impact of substituents on their overall geometry (Karle, Ranganathan, & Haridas, 1997).

Chemical Reactions and Properties

Adamantane derivatives participate in a variety of chemical reactions, including those that lead to the formation of polyamides and polyimides when reacted with dicarboxylic acids or dianhydrides. These reactions are crucial for understanding the compound's reactivity and for developing materials with desirable properties such as high thermal stability and solubility in polar solvents (Liaw & Liaw, 1999).

Physical Properties Analysis

The physical properties of "N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide" and related compounds, such as their solubility, glass transition temperatures, and thermal stability, are influenced by their molecular structure. These properties are critical for applications in materials science, where the stability and durability of materials under various conditions are of paramount importance (Liaw & Liaw, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and the ability to form complex structures or materials, highlight the versatility of adamantane derivatives. Their interaction with other chemical entities can lead to the formation of novel compounds with potential applications in various fields of chemistry and materials science (Xia et al., 2011).

properties

IUPAC Name

N-(3,5,7-trimethyl-1-adamantyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-15-8-16(2)10-17(3,9-15)13-18(11-15,12-16)19-14(21)20-6-4-5-7-20/h4-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHMIMHTYZCMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N4CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5,7-trimethyl-1-adamantyl)-1-pyrrolidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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